Bienvenue dans la boutique en ligne BenchChem!

2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Chemical Biology Medicinal Chemistry Tool Compound Synthesis

This pyrido[3,2-b][1,4]oxazin-3-one derivative is a key functionalized intermediate for kinase-targeted PROTAC and chemical biology programs. Its 4-bromobutyl side chain enables straightforward nucleophilic substitution for biotinylation, fluorescent tagging, or photoaffinity probe generation for target ID studies. Unlike the unfunctionalized core or inert alkyl analogs, the reactive ω-bromo handle permits late-stage diversification and library synthesis to explore SAR around the privileged scaffold relevant to RAF and LRRK2 inhibition. Researchers should confirm lot-specific purity for conjugation chemistry, and store at -20°C for long-term stability.

Molecular Formula C11H13BrN2O2
Molecular Weight 285.14 g/mol
CAS No. 1272756-64-5
Cat. No. B1373374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
CAS1272756-64-5
Molecular FormulaC11H13BrN2O2
Molecular Weight285.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=O)C(O2)CCCCBr)N=C1
InChIInChI=1S/C11H13BrN2O2/c12-6-2-1-4-9-11(15)14-10-8(16-9)5-3-7-13-10/h3,5,7,9H,1-2,4,6H2,(H,13,14,15)
InChIKeyRIAUGVNGKLJHGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one (CAS 1272756-64-5): A Functionalizable Pyridooxazinone Scaffold for Kinase-Targeted Chemical Biology


2-(4-Bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one (CAS 1272756-64-5) is a heterocyclic small molecule with the molecular formula C₁₁H₁₃BrN₂O₂ and a molecular weight of 285.14 g/mol . It features a pyrido[3,2-b][1,4]oxazin-3-one core—a scaffold recognized in the patent literature as a privileged template for developing inhibitors of therapeutically relevant kinases, including RAF kinase and LRRK2 [1]. The compound is commercially available at a purity of ≥95% [2].

Why Generic Pyridooxazinone Substitution Fails: The Strategic Role of the ω-Bromoalkyl Handle in 2-(4-Bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one


Within the pyrido[3,2-b][1,4]oxazin-3-one chemotype, compounds cannot be generically interchanged because the identity of the N2-substituent dictates both the chemical tractability and ultimate biological profile. The unsubstituted core (CAS 20348-09-8) lacks a functional handle for late-stage diversification, while analogs bearing non-reactive alkyl or aryl groups are synthetic dead ends. In contrast, the 4-bromobutyl side chain present in CAS 1272756-64-5 serves as a covalent linker that enables the scaffold to be conjugated to affinity matrices for target identification studies or to other pharmacophores for constructing bivalent inhibitors, a distinction critical to its procurement rationale .

Product-Specific Quantitative Evidence Guide: Differentiating 2-(4-Bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one from Its Closest Analogs


Differentiation via Unique ω-Bromoalkyl Handle for Late-Stage Derivatization

2-(4-Bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is differentiated from the parent pyridooxazinone scaffold (CAS 20348-09-8) and simple alkyl analogs by the presence of a terminal bromine atom on the N2-butyl chain. This ω-bromoalkyl group is a highly versatile synthetic handle for nucleophilic substitution reactions, enabling efficient conjugation to amines, thiols, or hydroxyl groups to generate probe molecules or affinity reagents—a functionality absent in the unsubstituted core .

Chemical Biology Medicinal Chemistry Tool Compound Synthesis

Evidence of Class-Level Kinase Inhibition Potential

The pyrido[3,2-b][1,4]oxazin-3-one core has been explicitly claimed in patent literature (US20170008907A1) as an inhibitor of RAF kinase and LRRK2, two targets of high interest in oncology and neurodegeneration [1]. While no direct IC50 data is available for the specific 2-(4-bromobutyl) analog, this class-level evidence positions the compound as a valuable scaffold for designing covalent or reversible inhibitors, with the bromobutyl handle providing a unique synthetic entry point not available to non-functionalized core analogs.

Kinase Inhibition Drug Discovery Oncology

Commercial Specification: Defined Purity of ≥95%

The compound is commercially supplied with a minimum purity specification of 95% [1]. This established quality control metric ensures that experimental outcomes are not confounded by undefined impurities, a critical factor when selecting among research-grade chemical sources.

Chemical Procurement Reproducible Research Compound Management

Best Research and Industrial Application Scenarios for 2-(4-Bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one


Synthesis of Chemical Probes for Kinase Target Engagement Studies

The ω-bromoalkyl handle of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one enables its conjugation to biotin, fluorescent dyes, or photoaffinity tags via simple nucleophilic substitution . These probe molecules can then be used in pull-down assays, cellular imaging, or chemical proteomics experiments to identify and validate the engagement of kinase targets, such as RAF or LRRK2, for which the pyridooxazinone core is a known privileged scaffold [1].

Precursor for Bivalent Kinase Inhibitor Development

In medicinal chemistry campaigns aimed at developing bivalent or PROTAC (Proteolysis Targeting Chimera) degraders of RAF kinases or LRRK2, the bromobutyl chain serves as a crucial linker attachment point. This specific analog can be elaborated with a second ligand-binding moiety to create molecules that simultaneously engage two protein domains, a strategy that is inaccessible using non-functionalized pyridooxazinone analogs [1].

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The terminal bromine atom provides a versatile exit vector for generating structurally diverse compound libraries. Researchers can systematically replace the bromine with a wide range of nucleophiles (amines, thiols, azides) to rapidly explore structure-activity relationships (SAR) around the pyridooxazinone kinase inhibitor scaffold, a key step in hit-to-lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.